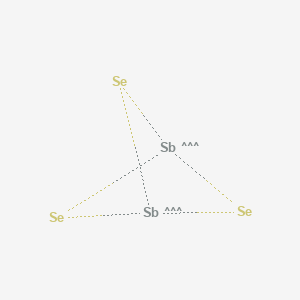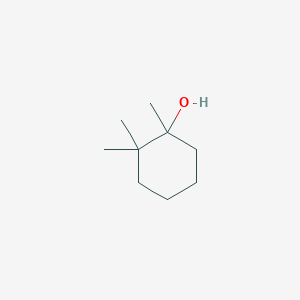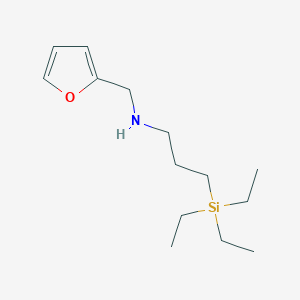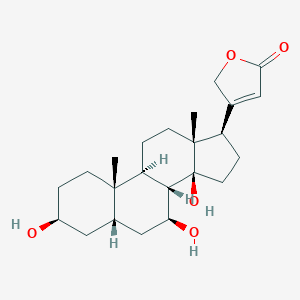![molecular formula C7H6N2S B073251 Benzo[d]thiazol-7-amine CAS No. 1123-55-3](/img/structure/B73251.png)
Benzo[d]thiazol-7-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of Benzo[d]thiazol-7-amine derivatives involves various chemical reactions, highlighting the compound's adaptability in creating a range of functional materials. For instance, an improved synthesis method for 4,7-dibromobenzo[d][1,2,3]thiadiazole, a closely related compound, has been developed using commercially available reagents, showcasing the compound's potential in electronic applications due to its high electron conductivity and stability in the excited state (Gudim et al., 2021).
Molecular Structure Analysis
The molecular structure of Benzo[d]thiazol-7-amine derivatives is critical in determining their properties and applications. The compound's structure has been studied using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the synthesized compounds' identities and explore their structural characteristics. For example, novel benzothiazole derivatives synthesized for antitumor activity have been thoroughly characterized, demonstrating the compound's structural diversity and potential in medicinal chemistry (Bolakatti et al., 2014).
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
- Application Summary : Benzo[d]thiazol-7-amine derivatives have been synthesized and investigated for their enzyme inhibitory effects against Alzheimer’s disease . The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer’s disease (AD) .
- Methods of Application : In this work, 14 new benzothiazoles were designed and synthesized . The AChE, butyrylcholinesterase (BChE), MAO-A and MAO-B inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .
- Results : The biological evaluation showed that compounds displayed significant activity against AChE and MAO-B enzymes . Compound 4f displayed inhibitory activity against AChE and MAO-B enzyme with IC 50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively .
Anti-tubercular Compounds
- Application Summary : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity have been studied .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antioxidant Activity
- Application Summary : Thiazole derivatives, including those based on the Benzo[d]thiazol-7-amine structure, have been found to exhibit antioxidant activity .
- Methods of Application : The antioxidant activity of these compounds is typically assessed using various in vitro assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .
- Results : While specific results for Benzo[d]thiazol-7-amine are not available, thiazole derivatives in general have been found to exhibit significant antioxidant activity .
Anti-inflammatory Activity
- Application Summary : Thiazole derivatives have been found to exhibit anti-inflammatory activity, suggesting potential applications in the treatment of inflammatory diseases .
- Methods of Application : The anti-inflammatory activity of these compounds is typically assessed using in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats .
- Results : While specific results for Benzo[d]thiazol-7-amine are not available, thiazole derivatives in general have been found to exhibit significant anti-inflammatory activity .
Antiviral Activity
- Application Summary : Thiazole derivatives have been found to exhibit antiviral activity, suggesting potential applications in the treatment of viral infections .
- Methods of Application : The antiviral activity of these compounds is typically assessed using in vitro assays against a range of viruses .
- Results : While specific results for Benzo[d]thiazol-7-amine are not available, thiazole derivatives in general have been found to exhibit significant antiviral activity .
Antidiabetic Activity
- Application Summary : Thiazole derivatives have been found to exhibit antidiabetic activity, suggesting potential applications in the treatment of diabetes .
- Methods of Application : The antidiabetic activity of these compounds is typically assessed using in vivo models of diabetes, such as the streptozotocin-induced diabetes model in rats .
- Results : While specific results for Benzo[d]thiazol-7-amine are not available, thiazole derivatives in general have been found to exhibit significant antidiabetic activity .
Antimicrobial Activity
- Application Summary : Thiazole derivatives, including those based on the Benzo[d]thiazol-7-amine structure, have been found to exhibit antimicrobial activity .
- Methods of Application : The antimicrobial activity of these compounds is typically assessed using various in vitro assays, such as the disk diffusion method and broth dilution method .
- Results : While specific results for Benzo[d]thiazol-7-amine are not available, thiazole derivatives in general have been found to exhibit significant antimicrobial activity .
Anticonvulsant Activity
- Application Summary : Thiazole derivatives have been found to exhibit anticonvulsant activity, suggesting potential applications in the treatment of seizure disorders .
- Methods of Application : The anticonvulsant activity of these compounds is typically assessed using in vivo models of seizures, such as the pentylenetetrazole-induced seizure model in mice .
- Results : While specific results for Benzo[d]thiazol-7-amine are not available, thiazole derivatives in general have been found to exhibit significant anticonvulsant activity .
Antihypertensive Activity
- Application Summary : Thiazole derivatives have been found to exhibit antihypertensive activity, suggesting potential applications in the treatment of high blood pressure .
- Methods of Application : The antihypertensive activity of these compounds is typically assessed using in vivo models of hypertension, such as the spontaneously hypertensive rat model .
- Results : While specific results for Benzo[d]thiazol-7-amine are not available, thiazole derivatives in general have been found to exhibit significant antihypertensive activity .
Hepatoprotective Activity
- Application Summary : Thiazole derivatives have been found to exhibit hepatoprotective activity, suggesting potential applications in the treatment of liver diseases .
- Methods of Application : The hepatoprotective activity of these compounds is typically assessed using in vivo models of liver injury, such as the carbon tetrachloride-induced liver injury model in rats .
- Results : While specific results for Benzo[d]thiazol-7-amine are not available, thiazole derivatives in general have been found to exhibit significant hepatoprotective activity .
Safety And Hazards
Direcciones Futuras
Recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests that Benzo[d]thiazol-7-amine and its derivatives could have potential future applications in the development of new anti-tubercular drugs.
Propiedades
IUPAC Name |
1,3-benzothiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUIKHROIQRWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499827 | |
| Record name | 1,3-Benzothiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-7-amine | |
CAS RN |
1123-55-3 | |
| Record name | 1,3-Benzothiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



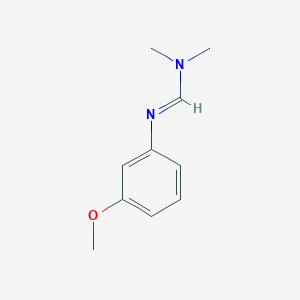
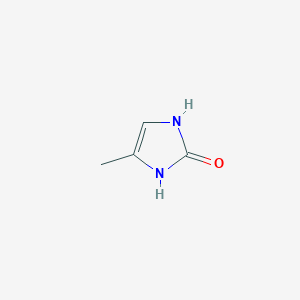
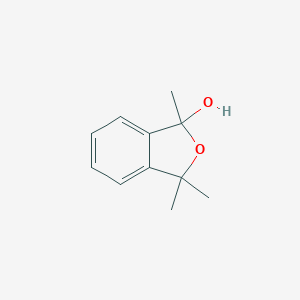
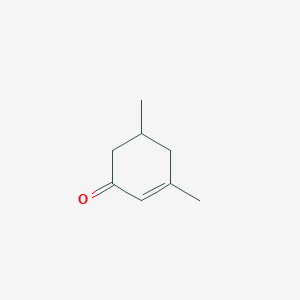

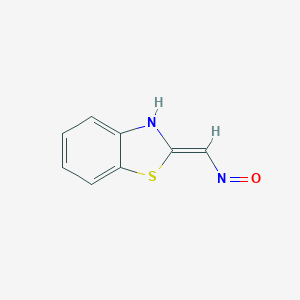
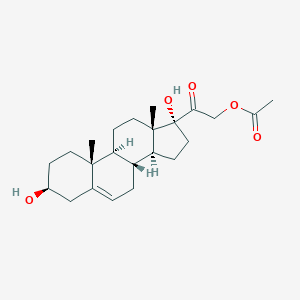
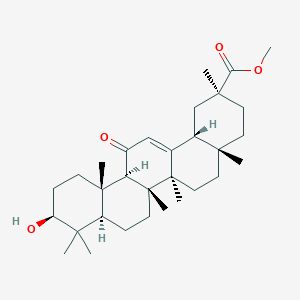

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
